1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one
Overview
Description
“1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” is a compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic compound that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of compounds similar to “1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” involves various chemical reactions . For instance, the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar, is used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” is characterized by the presence of a thiazole ring . In both isomers, the [(trifluoromethyl)phenyl]amino residue assumes a synperiplanar conformation with respect to the thiazolone system .Scientific Research Applications
Antibacterial Activity
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one and its derivatives have been researched for their antibacterial properties. For example, compounds with similar structures have demonstrated antibacterial activity comparable to commercial antibiotics against various bacteria, including Gram-positive and Gram-negative strains (Kumar et al., 2005).
Antiviral Activity
Research has also been conducted on the antiviral properties of related compounds. Studies include the synthesis of derivatives and evaluation of their activity against viruses like HSV1 and HAV-MBB, showing potential in the field of antiviral medication (Attaby et al., 2006).
Application in Corrosion Inhibition
Derivatives of this compound have been studied for their role in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been performed to predict their effectiveness in preventing corrosion of metals, such as iron (Kaya et al., 2016).
QSAR Analysis for Antioxidant Properties
Quantitative structure-activity relationship (QSAR) analysis of derivatives has been used to predict their antioxidant properties. This theoretical approach aids in the design of new potential antioxidants, indicating a promising area for pharmaceutical development (Drapak et al., 2019).
Synthesis and Characterization
Numerous studies focus on the synthesis and characterization of various derivatives, exploring their potential in diverse applications such as antimicrobial, antifungal, and anticancer activities. These studies contribute significantly to the understanding and potential utility of the compound in various fields of chemistry and medicine (Bhat et al., 2016).
properties
IUPAC Name |
1-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRCILBFBMWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175132 | |
Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one | |
CAS RN |
1582770-06-6 | |
Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1582770-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.